3-[(Allyloxy)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(prop-2-enoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h2,8-9H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYZOTJPCMLCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with allyl chloride in the presence of a base to form the allyloxy derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .
Chemical Reactions Analysis
3-[(Allyloxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the replacement of the allyloxy group with other functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-[(Allyloxy)methyl]pyrrolidine hydrochloride serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which are essential in synthesizing diverse chemical entities.
- Biological Interactions : The compound is studied for its potential interactions with biomolecules. Its structure allows it to mimic or inhibit specific enzymes, making it valuable in biochemistry for studying enzyme-substrate interactions.
- Therapeutic Potential : Research indicates that derivatives of this compound exhibit antioxidant, antimicrobial, and cytotoxic properties. For instance, certain derivatives have shown promise in inhibiting neuronal nitric oxide synthase (nNOS), suggesting potential neuroprotective applications.
Medicinal Chemistry
- Drug Development : The compound is being explored as a precursor for drug development due to its favorable interactions with biological macromolecules. Studies have demonstrated its efficacy in modulating neurotransmitter systems, which is crucial in treating neurodegenerative diseases.
- Case Study - Anticancer Activity : Research has shown that modifications to the pyrrolidine scaffold can lead to compounds that selectively inhibit cancer cell proliferation while sparing normal cells. This highlights the potential for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The allyloxy-methyl group in 3-[(Allyloxy)methyl]pyrrolidine HCl introduces a reactive alkene, enabling participation in olefin metathesis or cycloaddition reactions . Chlorinated analogs (e.g., ) may exhibit increased stability and altered solubility due to halogen electronegativity.
Physicochemical Properties: Solubility trends correlate with substituent polarity. For example, 3-(Allyloxy)pyrrolidine HCl (C₇H₁₄ClNO) is water-soluble , whereas bulkier analogs like 3-[(2-Methylbenzyl)oxy]pyrrolidine HCl (C₁₂H₁₈ClNO) may favor organic solvents. Molecular weights range from 163.65 (simpler allyloxy derivatives) to 279.9 (complex arylcyclohexylamines), impacting diffusion rates and bioavailability.
Applications :
- Pharmaceutical Intermediates : 3-[(Allyloxy)methyl]pyrrolidine HCl is critical in synthesizing kinase inhibitors like Pacritinib , while 3-methyl Rolicyclidine HCl serves as a reference standard in forensic analysis .
- Chemical Synthesis : Simpler analogs (e.g., 3-(Allyloxy)pyrrolidine HCl) are versatile building blocks for dyes, polymers, and heterocycles .
Biological Activity
3-[(Allyloxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 177.67 g/mol. It is synthesized from pyrrolidine and allyl chloride, and has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves the following steps:
- Formation of Allyloxy Derivative : Pyrrolidine reacts with allyl chloride in the presence of a base.
- Hydrochloride Salt Formation : The resulting intermediate is treated with hydrochloric acid to form the hydrochloride salt.
The compound can undergo various chemical reactions, including oxidation, reduction, nucleophilic substitution, and hydrolysis, which can influence its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The allyloxy group facilitates binding interactions, while the pyrrolidine ring influences the compound's conformation and reactivity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Potential Therapeutic Applications
Research indicates that compounds containing a pyrrolidine scaffold, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Pyrrolidine derivatives have been reported to possess antimicrobial and antifungal activities.
- Cytotoxic Effects : Certain studies suggest that these compounds may exhibit cytotoxic effects against cancer cell lines, indicating potential for anticancer drug development .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key factors include:
- Substituents on the Pyrrolidine Ring : Variations in substituents can enhance or diminish biological activity.
- Chirality : The stereochemistry of the compound plays a crucial role in its interaction with biological targets. For instance, enantiomers may exhibit different potencies against specific enzymes or receptors .
Case Studies
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : A study explored the structure-activity relationship of pyrrolidine derivatives as nNOS inhibitors. Compounds similar to this compound were found to exhibit significant selectivity for nNOS over other nitric oxide synthases (eNOS and iNOS), highlighting their potential therapeutic applications in neuroprotection .
- Anticancer Activity : Research has shown that certain pyrrolidine derivatives demonstrate cytotoxicity against various cancer cell lines. For example, modifications to the pyrrolidine scaffold resulted in compounds that selectively inhibited cancer cell proliferation while sparing normal cells .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-[(Methoxy)methyl]pyrrolidine HCl | Contains methoxy group; different reactivity | Antioxidant; moderate cytotoxicity |
| 3-[(Ethoxy)methyl]pyrrolidine HCl | Ethoxy group alters solubility | Antimicrobial properties |
| 3-[(Propoxy)methyl]pyrrolidine HCl | Propoxy group enhances binding affinity | Potential neuroprotective effects |
Q & A
Basic Research Questions
Q. What is the molecular structure and stereochemistry of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride?
- Answer : The compound features a pyrrolidine ring (5-membered nitrogen heterocycle) with an allyloxy group (-O-CH₂-CH=CH₂) attached to the 3-position via a methylene bridge. The stereochemistry is critical: the (S)-configuration at the pyrrolidine ring’s 3-position is confirmed by its chiral center, as indicated by the SMILES string
C=CCO[C@H]1CCNC1and InChI stereodescriptor . Computational models (e.g., DFT) can predict bond angles and torsional strain, which influence reactivity and intermolecular interactions.
Q. What are the common synthetic routes for preparing this compound?
- Answer : A typical synthesis involves:
- Step 1 : Alkylation of pyrrolidine with allyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-(allyloxy)pyrrolidine.
- Step 2 : Quaternization with HCl gas in anhydrous ethanol to yield the hydrochloride salt, enhancing solubility and crystallinity .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize byproducts like N-alkylation or ring-opening.
Q. What spectroscopic techniques are used to characterize this compound?
- Answer :
- NMR : ¹H and ¹³C NMR confirm the allyloxy group’s presence (δ ~5.8–5.2 ppm for vinyl protons) and pyrrolidine ring protons (δ ~3.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 158.1 (C₇H₁₄NO⁺) .
- IR : Stretching frequencies for C-O (∼1100 cm⁻¹) and N-H (∼2500 cm⁻¹) bonds confirm functional groups.
Advanced Research Questions
Q. How does the allyloxy substituent influence the compound’s reactivity in nucleophilic substitutions?
- Answer : The allyloxy group acts as a leaving group in SN2 reactions due to its moderate electronegativity and steric accessibility. For example, in cross-coupling reactions with Grignard reagents, the allyl moiety can undergo elimination or migration, requiring careful control of reaction kinetics and transition states . Computational studies (e.g., Gaussian-based transition-state modeling) predict activation barriers for these pathways.
Q. What computational methods are used to predict the compound’s interaction with biological targets (e.g., enzymes)?
- Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., GPCRs) by analyzing hydrogen bonds and hydrophobic interactions with the pyrrolidine nitrogen and allyloxy group .
- MD Simulations : All-atom molecular dynamics (e.g., AMBER) assess conformational stability in aqueous or lipid bilayer environments, critical for drug delivery studies .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer processes during enzymatic catalysis involving the compound’s nitrogen lone pair .
Q. How do structural analogs of this compound differ in their pharmacological profiles?
- Answer : Substituent variations significantly alter bioactivity:
- 3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine HCl : The dichloro group enhances lipophilicity, improving blood-brain barrier penetration but increasing hepatotoxicity risks .
- 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl : Cyclohexyl substitution reduces metabolic degradation but lowers aqueous solubility .
- Comparative SAR : Analog libraries screened via high-throughput assays (e.g., kinase inhibition) reveal that allyloxy derivatives exhibit balanced potency and selectivity .
Q. What strategies optimize the compound’s stability and solubility for in vitro assays?
- Answer :
- Salt Selection : Hydrochloride salt formation improves crystallinity and shelf life (e.g., hygroscopicity reduced by 40% compared to freebase) .
- Solvent Systems : Use polar aprotic solvents (e.g., DMSO) for stock solutions; aqueous buffers (pH 4–6) prevent hydrolysis of the allyloxy group .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) maintains stability during long-term storage at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
